4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione

Leukotriene inhibition Neutrophil pharmacology 5-Lipoxygenase

In dithranol formulation QC, misidentifying the oxidative dimer peak compromises impurity profiling and stability studies. Dithranol Dimer (EP Impurity C, BP 386) is the sole pharmacopoeial reference standard for accurate HPLC peak identification and stability-indicating method validation. • Official EP Impurity C / BP 386 reference standard with Certificate of Analysis • Quantitatively significant degradation marker: 16.3-53.8% dimer formation in 0.5% ointments over 10 weeks • Essential for system suitability, relative retention time, and response factor determination in HPLC methods

Molecular Formula C28H18O6
Molecular Weight 450.4 g/mol
CAS No. 31991-54-5
Cat. No. B1220522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione
CAS31991-54-5
Synonyms1,8,1',8'-tetrahydroxybisanthrone
1,8,1',8'-THBA
Molecular FormulaC28H18O6
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=CC=C6O)C=CC=C3O
InChIInChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,21-22,29-32H
InChIKeyVEBBCQINQQBIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dithranol Dimer (CAS 31991-54-5): Identity and Procurement-Grade Overview


4,4',5,5'-Tetrahydroxy-[9,9'-bianthracene]-10,10'(9H,9'H)-dione, systematically named 1,8,1',8'-tetrahydroxybisanthrone and commonly referred to as Dithranol Dimer or Anthralin Dimer, is the oxidative 10,10'-dimerization product of the antipsoriatic drug dithranol (anthralin). It is formally designated as Dithranol Impurity C in the European Pharmacopoeia (EP) and is listed as a British Pharmacopoeia reference standard (BP 386) [1][2]. With a molecular formula of C28H18O6 and a monoisotopic mass of 450.110352 Da, this C2-symmetric bis-anthrone is a metabolite of dithranol identified in human skin [3]. The compound is primarily procured as a pharmacopoeial reference standard for pharmaceutical quality control, impurity profiling, and stability-indicating method validation in dithranol drug substance and finished product testing.

Why Dithranol Dimer Cannot Substitute Dithranol or Danthron


The critical risk in substituting this compound for dithranol, danthron (Impurity B), or other anthracenone analogs lies in its systematically documented near-absence of the key pharmacological activities that define the therapeutic and biochemical profile of the parent drug. Across five independent assay platforms—mitochondrial respiration, neutrophil chemotaxis and superoxide generation, 5-lipoxygenase product formation, keratinocyte proliferation, and free radical generation in skin—the dimer consistently demonstrates either markedly weaker activity (orders of magnitude less potent) or complete inactivity compared to dithranol [1][2][3]. Furthermore, its distinct chromatographic retention, molecular mass (450.44 g/mol vs. 226.23 g/mol for dithranol), and specific pharmacopoeial identity as EP Impurity C mean that any generic replacement with a structurally related anthraquinone or anthrone would compromise analytical specificity, invalidate regulatory impurity profiling methods, and confound structure-activity relationship studies.

Quantitative Differentiation of Dithranol Dimer Against Close Comparators


Leukotriene Production and LTB4-ω Oxidation: Dimer Inactivity in Human Neutrophils

In Ca-ionophore A23187-stimulated human neutrophils, the dimer exhibits a complete loss of the potent inhibitory activity displayed by the parent drug dithranol against leukotriene biosynthesis and LTB4-ω oxidation. Anthralin dose-dependently inhibits leukotriene production with an IC50 of 7 μM. In contrast, the dimer shows no detectable effect on leukotriene production even at concentrations up to 70 μM, and no effect on ω-oxidation up to 44 μM—representing at least a 10-fold selectivity gap [1]. This functional ablation establishes the dimer as an ideal negative control for mechanistic studies.

Leukotriene inhibition Neutrophil pharmacology 5-Lipoxygenase Antipsoriatic mechanism

Inner Mitochondrial Membrane Function: Weaker Inhibition and Distinct Mechanism

In a comprehensive multifunctional analysis of isolated inner mitochondrial membrane, anthralin inhibits cyanide-sensitive oxygen uptake in the presence of ADP, inhibits ATP synthesis, and depletes mitochondrial ATP. The dimer is described as a much weaker inhibitor of mitochondrial functions, while the other major metabolite, anthraquinone (danthron), is almost inactive. Critically, only anthralin—but not the dimer—reverses uncoupler-stimulated oxygen consumption, stimulates cyanide-insensitive respiration, reduces mitochondrial ubiquinone-9/-10 to ubiquinols, and reduces mitochondrial iron-sulfur clusters. The dimer and anthraquinone do not function as electron donors and act by a fundamentally different reaction mechanism [1]. Respiratory measurements in human keratinocytes confirmed the same differential pattern.

Mitochondrial bioenergetics ATP synthesis Electron transport chain Redox modulation

Polymorphonuclear Leukocyte Function: Dimer Ineffectiveness Versus Anthralin

Treatment of human polymorphonuclear leukocytes (PMN) with anthralin at 0.2–50 μg/mL results in dose-dependent inhibition of both nondirected and directed migration (chemotaxis) against FMLP, C5a, and LTB4, as well as dose-dependent inhibition of superoxide anion generation. In direct contrast, both danthrone and the anthralin dimer were ineffective across the entire concentration range tested. These data are corroborated by clinical observations that danthrone and the dimer are known to be clinically ineffective [1]. This provides a clean functional demarcation between the therapeutically active monomer and its inactive dimeric oxidation product.

Neutrophil migration Chemotaxis Superoxide generation Inflammation

Keratinocyte Respiration and Proliferation: Potency Gradient from Anthralin to Dimer

In transformed human keratinocytes, a clear potency hierarchy was established: anthralin exhibited the strongest inhibition of both respiration (CO2 production from glucose/glutamine) and thymidine incorporation, the dimer was generally less active, and the quinone (danthron) was completely inactive. Respiration and thymidine incorporation were the most sensitive cellular functions, showing 50% inhibition at approximately 1 μM and 3 μM anthralin, respectively [1]. Although an exact IC50 for the dimer was not reported, the study establishes that dimerization substantially attenuates but does not fully abolish antiproliferative activity in keratinocytes—distinguishing it from danthron, which is entirely inactive.

Keratinocyte proliferation Cellular respiration Antiproliferative activity Psoriasis model

Free Radical Generation in Skin: ESR Signal Intensity Comparison

Electron spin resonance (ESR) spectroscopy applied to skin treated with anthralin and its metabolites revealed a clear gradient of radical-generating capacity. The ESR spectra recorded during the reaction of anthralin with skin were composed of one broad line centered at g = 2.0030. Under identical conditions, similar but much weaker spectra were recorded with the dimer, and no ESR signal whatsoever was obtained with 9,10-dihydroxyanthraquinone (danthron) [1]. This demonstrates that dimerization substantially quenches—but does not entirely eliminate—the radical-generating capacity of the anthracenone system.

Electron spin resonance Free radicals Skin pharmacology Redox chemistry

Glucose-6-Phosphate Dehydrogenase Inhibition: Dimer as Weak Inhibitor

In a carefully controlled stability-activity correlation study, anthralin decomposed completely in aqueous buffer (pH 7.5, 37°C, light-protected) within 4 hours, yielding the 10,10'-dimer (40% yield) with no detectable 1,8-dihydroxy-9,10-anthraquinone. The decomposed solution exhibited greatly increased G6PD inhibitory potency. However, this increased inhibitory potency could not be explained by formation of the dimer, because the dimer—like anthralin and its quinone—was shown to be only a weak inhibitor of the enzyme [1]. This establishes that neither the parent drug nor either of its identified decomposition products is the potent toxic species against G6PD, and that the dimer cannot serve as a surrogate for the unidentified active decomposition species.

Enzyme inhibition Glucose-6-phosphate dehydrogenase Decomposition products Redox toxicology

Definitive Application Scenarios for Dithranol Dimer


EP/BP Reference Standard for Dithranol Impurity Profiling

As the officially designated Dithranol Impurity C in the European Pharmacopoeia and a British Pharmacopoeia reference standard (BP 386), this compound is the sole pharmacopoeially recognized reference material for identifying and quantifying the oxidative dimer impurity in dithranol drug substance and topical formulations. HPLC method validation and stability-indicating assay development for dithranol products require this specific impurity standard to establish system suitability, relative retention times, and response factors [1][2]. The dimer formation kinetics in formulation matrices—ranging from 16.3% to 53.8% in 0.5% white petrolatum ointments over 10 weeks—underscore its quantitative significance as a degradation marker [3].

Negative Control for Dithranol Mechanism-of-Action Studies in Neutrophils

The dimer's complete lack of inhibitory activity against leukotriene production (up to 70 μM) and LTB4-ω oxidation (up to 44 μM), in stark contrast to anthralin's IC50 of 7 μM, makes it the definitive negative control compound for experiments investigating the 5-lipoxygenase pathway and arachidonic acid metabolism in human neutrophils [1]. Similarly, its total inactivity in PMN chemotaxis and superoxide generation assays [2] enables clean experimental designs that distinguish redox-dependent pharmacological effects from nonspecific structural interactions.

Structure-Activity Relationship Studies of Anthracenone Antipsoriatics

The dimer occupies a uniquely informative position in the activity gradient: it is significantly less active than anthralin in keratinocyte respiration and proliferation assays, yet retains residual activity that distinguishes it from the completely inert danthron [1]. This intermediate phenotype, combined with its distinct inability to function as a mitochondrial electron donor (unlike anthralin) [2], makes the dimer an essential comparator for dissecting the structural determinants of anthracenone bioactivity—specifically, the role of the free 10-position and the monomeric anthrone redox system.

Stability-Indicating Method Development for Dithranol Formulations

The dimer is the primary oxidation product formed under homogeneous conditions when dithranol is oxidized in weakly alkaline buffer by air oxygen [1]. In formulation stability studies, its appearance serves as a quantifiable marker of oxidative degradation, with conversion rates strongly dependent on excipient composition: the addition of coal tar or LCD accelerates oxidation to the dimer, while salicylic acid shifts the degradation profile toward increased dimer yield at the expense of danthron formation [2]. Authenticated dimer reference material is indispensable for peak identification and quantification in HPLC stability-indicating methods.

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